molecular formula C6H12N2S4<br>C6H12N2S4<br>(CH3)2N-CS-S-S-CS-N(CH3)2 B1682883 Thiram CAS No. 137-26-8

Thiram

Cat. No.: B1682883
CAS No.: 137-26-8
M. Wt: 240.4 g/mol
InChI Key: KUAZQDVKQLNFPE-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Thiram, also known as tetramethylthiuram disulfide, is primarily targeted towards a variety of fungi . It is used as a fungicide and ectoparasiticide to prevent fungal diseases in seeds and crops . It is also used as an animal repellent to protect fruit trees and ornamentals from damage by rabbits, rodents, and deer .

Mode of Action

This compound acts on many sites of the biochemical process of harmful fungi . It inhibits spore germination and mycelium growth by interfering with various enzymes involved in the respiration process . This multisite mode of action ensures that this compound remains at low risk for resistance development and retains its efficacy against many fungi .

Biochemical Pathways

This compound belongs to the class of dithiocarbamates, which are widely employed as fungicides in agricultural settings . Its mechanism of action involves inhibiting fungal growth by disrupting key metabolic processes essential for their survival

Pharmacokinetics

It is known that this compound exhibits low-to-moderate persistence in soil and groundwater .

Result of Action

This compound provides broad-spectrum disease control . It protects crops from damage in the field and prevents harvest deterioration in storage and during transport . This compound’s reliable and consistent performance makes it a valuable fungicide, enabling growers to reap an excellent yield of high-quality produce .

Action Environment

This compound is nearly immobile in clay soils or in soils of high organic matter . The excessive use of this compound has increased the threat to animal and human health . This compound exhibits low-to-moderate persistence in soil and groundwater, but its breakdown products, including copper dimethyldithiocarbamate and carbon disulfide, pose environmental risks .

Preparation Methods

Thiram is synthesized through the oxidative dimerization of dimethyldithiocarbamate. The reaction involves the oxidation of dimethyldithiocarbamate with an oxidizing agent such as hydrogen peroxide or iodine in the presence of a base like sodium hydroxide . The industrial production of this compound typically involves the following steps:

Chemical Reactions Analysis

Thiram undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines . The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

Thiram belongs to the dithiocarbamate class of fungicides, which includes other compounds such as ziram, ferbam, and maneb . Compared to these compounds, this compound is unique in its dual role as both a fungicide and an animal repellent . It is also distinguished by its use in the sulfur vulcanization of rubbers .

Similar Compounds

This compound’s versatility and effectiveness in various applications make it a valuable compound in agriculture, medicine, and industry.

Properties

IUPAC Name

dimethylcarbamothioylsulfanyl N,N-dimethylcarbamodithioate
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InChI

InChI=1S/C6H12N2S4/c1-7(2)5(9)11-12-6(10)8(3)4/h1-4H3
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InChI Key

KUAZQDVKQLNFPE-UHFFFAOYSA-N
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Canonical SMILES

CN(C)C(=S)SSC(=S)N(C)C
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Molecular Formula

C6H12N2S4, Array
Record name THIRAM
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DSSTOX Substance ID

DTXSID5021332
Record name Bis(dimethylaminothiocarbonyl) disulfide
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Molecular Weight

240.4 g/mol
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Physical Description

Thiram appears as a liquid solution of a white crystalline solid. Primary hazard is to the environment. Immediate steps should be taken to limit spread to the environment. Easily penetrates the soil to contaminates groundwater and waterways., Dry Powder; Dry Powder, Other Solid; Dry Powder, Pellets or Large Crystals; Other Solid, Colorless to yellow, crystalline solid with a characteristic odor. [Note: Commercial pesticide products may be dyed blue; [NIOSH], COLOURLESS CRYSTALS., Colorless to yellow, crystalline solid with a characteristic odor., Colorless to yellow, crystalline solid with a characteristic odor. [Note: Commercial pesticide products may be dyed blue.]
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Boiling Point

264 °F at 20 mmHg (NTP, 1992), 129 °C at 20 mm Hg, at 2.6kPa: 129 °C, 264 °F at 20 mmHg, Decomposes
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Flash Point

280 °F (NTP, 1992), 89 °C (192 °F) (closed cup), 89 °C c.c., 280 °F
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Solubility

less than 1 mg/mL at 72 °F (NTP, 1992), Solubility in alcohol and in ether less than 0.2%; solubility in acetone 1.2%; in benzene 2.5%., Sol in carbon disulfide, Solubility in ethanol <10 g/L at 25 °C, acetone 80 g/L at 25 °C, chloroform 230 g/L at 25 °C, hexane 0.04 g/L at 20 °C; dichloromethane 170 g/L at 20 °C, toluene 18 g/L at 20 °C, isopropanol 0.7 g/L at 20 °C., In water, 30 mg/L at 25 °C, Solubility in water: none, 0.003%
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Density

1.43 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.3 g/cu cm, 1.3 g/cm³, 1.43, 1.29
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Vapor Pressure

0 mmHg at 68 °F approximately (NTP, 1992), 0.0000172 [mmHg], 1.72X10-5 mm Hg at 25 °C, Vapor pressure at 20 °C: negligible, 0.000008 mmHg
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Mechanism of Action

Inhibition of hepatic dehydrogenases results in an acetaldehyde reaction on exposure to ethanol. Other effects may result from the known reactions of dithiocarbamates with metals, sulfhydryl-containing enzymes, or metabolism to reactive metabolites including carbon disulfide., ...Ingestion of the fungicide thiram (125 mg/kg)... /has/ been reported to evoke ovarian atrophy and cessation of egg laying in hens, presumably through inhibition of dopamine beta-hydroxylase., ... /It was/ previously demonstrated that Disulfiram impairs the permeability of inner mitochondrial membrane (IMM). In this report, the effect of Disulfiram and its structural analogue thiram (Th) on mitochondrial functions was studied in detail. /It was/ found that mitochondria metabolize thiram disulfide compounds (TDs) in a NAD(P)H- and GSH-dependent manner. At the concentration above characteristic threshold, TDs induced irreversible oxidation of NAD(P)H and glutathione (GSH) pools, collapse of transmembrane potential, and inhibition of oxidative phosphorylation. The presence of Ca(2+) and exhaustion of mitochondrial glutathione (GSH+GSSG) decreased the threshold concentration of TDs. ... TDs induced the mitochondrial permeability transition (MPT).
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Color/Form

White crystalline powder, Colorless to yellow, crystalline solid. (Note: commercial pesticide product may be dyed blue.)

CAS No.

137-26-8
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Record name THIRAM
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Record name THIRAM
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Record name THIRAM
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Record name THIRAM
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Melting Point

311 to 313 °F (NTP, 1992), 155-156 °C, MP: 146 °C /Commercial grade/, 312 °F
Record name THIRAM
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Record name THIRAM
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/863
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name THIRAM
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0757
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Explanation Creative Commons CC BY 4.0
Record name THIRAM
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Thiram
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Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Synthesis routes and methods I

Procedure details

Nocceler DM: dibenzothiazyl disulfide (vulcanization accelerator) manufactured by Ohuchi Shinko Kagaku Kogyo Co., Ltd.
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

The work was carried out as in Example 3, but now the rate of addition of carbon disulfide corresponded to the rate at which dimethylamine was released during the reaction. No further carbon disulfide was added after 46 minutes and the reaction had ended after 49 minutes. This method yielded a total of 35.85 g of tetramethyl thiuram disulfide, corresponding to 99.6% of theoretical.
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Synthesis routes and methods IV

Procedure details

13.5 g (0.3 mol) of dimethylamine and 24.4 mg (0.1×10-3 mol) of Mn(CH3COO)2.4H2O were dissolved in 100 g of isopropanol in the reaction equipment described in Example 1. 22.8 g (0.3 mol) of carbon disulfide were added to this solution. The resulting clear, dark brown solution was heated to 50° C., stirred vigorously, and subjected to 1.7 bar of oxygen. Under these conditions, the reaction came to an end after 90 minutes. TMTD was obtained with a yield of 98.6%.
Quantity
13.5 g
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[Compound]
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Mn(CH3COO)2.4H2O
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24.4 mg
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100 g
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22.8 g
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Yield
98.6%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of Thiram?

A1: this compound exerts its fungicidal action by inhibiting essential enzymes involved in fungal metabolism. It primarily targets thiol groups present in cysteine residues within these enzymes, leading to their inactivation. [, , ]

Q2: How does this compound affect fungal growth and development?

A2: By disrupting critical metabolic processes, this compound effectively inhibits fungal growth. Studies have shown that it can hinder spore germination, mycelial growth, and sporulation in various fungal species. [, ]

Q3: Does this compound impact human cells?

A3: Research has shown that this compound can inhibit the human enzyme arylamine N-acetyltransferase 1 (NAT1), which plays a key role in detoxifying aromatic amine xenobiotics. This inhibition can potentially disrupt the metabolism of certain pesticides and drugs, leading to drug-drug interactions. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C6H12N2S4, and its molecular weight is 240.43 g/mol.

Q5: Are there any characteristic spectroscopic features of this compound?

A5: Yes, this compound exhibits characteristic peaks in various spectroscopic analyses. For instance, its SERS (surface-enhanced Raman scattering) spectrum reveals significant peaks at 534 cm-1, 874 cm-1, 982 cm-1, 1398 cm-1, and 1526 cm-1, corresponding to the stretching vibrations of S-S, C-S, S-C-S, C-N, and CH3-N bonds, respectively. [, ]

Q6: How stable is this compound under different environmental conditions?

A6: this compound's stability is influenced by factors like temperature, pH, and the presence of organic matter. Studies suggest its degradation in soil follows first-order kinetics, with half-lives varying depending on soil type and environmental conditions. [, ]

Q7: Is this compound compatible with other agricultural chemicals?

A7: While this compound is commonly used in combination with other fungicides, potential synergistic or antagonistic effects need consideration. Research indicates that combining this compound with certain fungicides, like fluquinconazole or difenoconazole, can significantly enhance its efficacy against specific fungal pathogens. []

Q8: Does this compound possess any catalytic properties relevant to its applications?

A8: While this compound's primary mode of action isn't explicitly catalytic, its interaction with copper ions plays a crucial role in its analytical detection and environmental behavior. [, ]

Q9: How is this compound used in analytical applications?

A9: this compound's interaction with copper ions forms the basis for its sensitive detection using electrochemical techniques like polarography. This method has been successfully employed to determine this compound residues in environmental samples and food products. [, ]

Q10: Have computational methods been used to study this compound?

A10: Yes, density functional theory (DFT) calculations have been employed to investigate the interaction between this compound and copper nanomaterials, providing insights into the chemical enhancement mechanism of SERS for this compound detection. []

Q11: Does modifying the this compound structure affect its activity?

A11: While specific SAR studies on this compound might be limited within the provided papers, it's known that structural modifications in dithiocarbamates can significantly alter their fungicidal activity, spectrum, and toxicity profiles. [, , ]

Q12: How stable is this compound in different formulations?

A12: this compound is available in various formulations, including dust, wettable powder, water suspension, and mixtures with other fungicides. Its stability can be influenced by the specific formulation and storage conditions. [, ]

Q13: Are there any strategies to improve this compound formulation and stability?

A13: Seed coating with polymers, combined with this compound, has been explored to enhance seed germination, vigor, and protect against pathogens during storage. This approach demonstrates a promising strategy for improving this compound's efficacy and shelf life in seed treatment applications. []

Q14: What are the regulatory guidelines regarding this compound use?

A14: The use of this compound is regulated by various national and international agencies. Its application in agriculture is subject to specific guidelines and restrictions to minimize potential risks to human health and the environment. []

Q15: How is this compound absorbed and distributed in the body?

A15: While the provided papers focus on this compound's environmental and toxicological aspects, it's known that dithiocarbamates, including this compound, can be absorbed through ingestion, inhalation, and dermal contact. [, ]

Q16: What are the metabolic pathways of this compound in living organisms?

A16: this compound can undergo metabolic transformations in various organisms. Studies in yeast (Saccharomyces cerevisiae) have shown its interconversion with dimethyldithiocarbamic acid, a process influenced by the glutathione redox cycle. []

Q17: What are the effects of this compound on cartilage development?

A17: this compound exposure has been linked to tibial dyschondroplasia (TD) in poultry, a skeletal disorder characterized by abnormal growth plate development. Studies have shown that this compound can induce TD in chickens, causing changes in chondrocyte morphology and disrupting endochondral ossification. [, , ]

Q18: How does this compound affect liver function in animal models?

A18: Research in broiler chickens has shown that dietary exposure to this compound can negatively impact liver function. Elevated serum levels of liver enzymes like AST, ALT, and ALP, along with increased liver malondialdehyde (MDA) levels, indicate oxidative stress and liver damage. []

Q19: Is there evidence of resistance development to this compound in fungal populations?

A19: While the provided papers do not specifically address this compound resistance, it's a known concern with fungicides. Continuous exposure can lead to the selection of resistant fungal strains, reducing this compound's effectiveness. [, ]

Q20: What are the potential toxic effects of this compound on humans?

A20: this compound is classified as moderately toxic to humans. Exposure can lead to various adverse effects, including skin and eye irritation, respiratory problems, nausea, vomiting, and in severe cases, liver and kidney damage. [, ]

Q21: Are there specific drug delivery strategies for this compound?

A21: While the provided research doesn't focus on drug delivery strategies for this compound, its use as a seed treatment utilizes specific formulation techniques to enhance its delivery and effectiveness in protecting seeds from fungal pathogens. []

Q22: Are there any biomarkers for this compound exposure or toxicity?

A22: Research suggests that the expression of metallothioneins (MTs) and heat shock protein 70 (Hsp70) in the kidneys of rats exposed to this compound could serve as potential biomarkers for monitoring exposure to this fungicide. []

Q23: What are the common analytical methods for this compound detection and quantification?

A23: Various analytical methods are employed for this compound analysis, including high-performance liquid chromatography (HPLC) with UV or MS detection, gas chromatography (GC), and electrochemical techniques like polarography. [, ]

Q24: How are these analytical methods validated for this compound analysis?

A24: Validation of analytical methods for this compound involves assessing parameters like linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ) to ensure reliable and reproducible results. [, ]

Q25: What is the environmental fate of this compound?

A25: this compound can persist in the environment, particularly in soil, and its degradation is influenced by factors such as soil type, pH, temperature, and microbial activity. Studies have shown that organic matter content can significantly influence its adsorption and persistence in soil. [, ]

Q26: What are the potential ecotoxicological effects of this compound?

A26: this compound can pose risks to non-target organisms, including aquatic life and beneficial soil microorganisms. Its use is carefully regulated to minimize potential adverse effects on the environment. [, ]

Q27: Are there viable alternatives to this compound in agriculture?

A27: Yes, researchers are actively exploring alternative strategies for disease management in agriculture, including the development of new fungicides with different modes of action, biocontrol agents, and integrated pest management practices. []

Q28: What are the essential resources for this compound research?

A28: Research on this compound necessitates access to specialized equipment, analytical tools, and databases. Key resources include laboratories equipped for chemical analysis, cell culture, and animal studies, as well as access to scientific literature and toxicological databases. []

Q29: What is the historical context of this compound's development and use?

A29: this compound's development dates back to the mid-20th century, as part of the broader development of dithiocarbamate fungicides. Its use expanded significantly due to its broad-spectrum activity against various fungal pathogens affecting crops. []

Q30: How does this compound research intersect with other scientific disciplines?

A30: this compound research involves a multidisciplinary approach, drawing upon expertise from fields like chemistry, biology, toxicology, environmental science, and agriculture. This collaborative effort is crucial for understanding its properties, applications, and potential risks. []

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.